molecular formula C10H7ClN2 B1313617 6'-Chloro-[2,3']bipyridinyl CAS No. 93297-75-7

6'-Chloro-[2,3']bipyridinyl

Cat. No.: B1313617
CAS No.: 93297-75-7
M. Wt: 190.63 g/mol
InChI Key: ROAFJYZJWCBMBL-UHFFFAOYSA-N
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Description

6’-Chloro-[2,3’]bipyridinyl is a chemical compound belonging to the family of bipyridines. It has gained significant attention in scientific research due to its potential biological and industrial applications. The compound is characterized by the presence of a chlorine atom at the 6’ position of the bipyridine structure, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-[2,3’]bipyridinyl typically involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 6’-Chloro-[2,3’]bipyridinyl may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-[2,3’]bipyridinyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of bipyridine N-oxide derivatives.

    Reduction: Formation of bipyridine derivatives with reduced functional groups.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

6’-Chloro-[2,3’]bipyridinyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6’-Chloro-[2,3’]bipyridinyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that influence the activity of metalloenzymes. Additionally, it can interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

6’-Chloro-[2,3’]bipyridinyl can be compared with other bipyridine derivatives, such as:

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.

    4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.

    6,6’-Dichloro-[2,2’]bipyridine: Similar to 6’-Chloro-[2,3’]bipyridinyl but with two chlorine atoms, leading to different reactivity and applications.

The uniqueness of 6’-Chloro-[2,3’]bipyridinyl lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives .

Properties

IUPAC Name

2-chloro-5-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAFJYZJWCBMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449614
Record name 6'-Chloro-[2,3']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93297-75-7
Record name 6'-Chloro-[2,3']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 300 mL inner volume flask replaced by nitrogen, tetrahydrofuran solution containing isopropylmagnesium chloride (19.5% by weight, 30.3 g, 57.5 mmol) was charged, and cooled at 10° C., and then, tetrahydrofuran solution (20 g) containing 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) was added dropwise in the range of 10 to 20° C. for 1.0 hour. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours, and then reaction mixture was added dropwise to the solution of tetrahydrofuran (20 g) containing 2-bromopyridine (7.9 g, 50.0 mmol) and [1,1′-bis(diphenylphosphino)propane]nickel dichloride (0.14 g, 0.25 mmol) in the range of 10 to 20° C. for 2.0 hours. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours. However, 6-chloro-3,2′-bipyridine could not be obtained.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
[1,1′-bis(diphenylphosphino)propane]nickel dichloride
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-bromopyridine (7.0 g, 44.0 mmol), palladium acetate (0.5 g, 2.2 mmol), triphenylphosphine (2.5 g, 9.5 mmol), potassium carbonate (37.0 g, 267.0 mmol), 1,2-dimethoxyethane (60 g) and water (80 g) were added to the resultant 6-chloro-3-pyridyl boronic acid (6.9 g, 44.0 mmol), and the reaction mixture was stirred, and then refluxed with heating for 6.0 hours. Reaction solution was cooled, and then ethyl acetate (50 g) was added, the reaction solution was stirred for 1.0 hour, and was left to stand to separate organic layer. Organic layer was washed with 10% by weight of aqueous solution of ammonium chloride (20 g), 10% aqueous solution of ammonia (20 g), 10% aqueous solution of sodium chloride (20 g), and then condensed under reduced pressure to obtain 6-chloro-3,2′-bipyridine (7.0 g, 38.3 mmol).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 300 mL inner volume flask replaced by nitrogen, tetrahydrofuran solution of isopropylmagnesium chloride (19.5% by weight, 30.3 g, 57.5 mmol) as a magnesiation reagent was charged, and cooled at 10° C., then tetrahydrofuran solution (20 g) of 5-bromo-2-chloropyridine (9.6 g, 50.0 mmol) as a 2,5-dihalogenopyridine derivative (I) was added dropwise in the range of 10 to 20° C. for 1.0 hour. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours, then the reaction mixture was added dropwise to the solution of tetrahydrofuran (20 g) containing 2-bromopyridine (7.9 g, 50.0 mmol) as a halogenoaryl derivative (II) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.20 g, 0.25 mmol) as a palladium compound, in the range of 10 to 20° C. for 2.0 hours. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours, then reaction was stopped by adding saturated aqueous solution of ammonium chloride (50 g), and was left to stand to isolate organic layer. Organic layer was washed with saturated sodium chloride solution (10 g), then condensed under reduced pressure, to obtain crude 6-chloro-3,2′-bipyridine (10.6 g, purity: 81%, yield: 90%). The resultant crude 6-chloro-3,2′-bipyridine (10.6 g) was subjected to simple distillation under reduced pressure (0.9 mmHg, 124° C.), to obtain 6-chloro-3,2′-bipyridine (8.0 g, yield: 68%) as a 6-halogeno-3-arylpyridine derivative (III).
[Compound]
Name
6-halogeno-3-arylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,5-dihalogenopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
solvent
Reaction Step Three
Quantity
30.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
7.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
halogenoaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The same synthesis procedures as in Example 1 were conducted except for using 2-chloro-5-cyanopyridine and 1,4-dioxane-2,3-diol in place of 4-cyanopyridine and a 40% glyoxal aqueous solution, respectively, and, after completion of the reaction, the organic layer was distilled under reduced pressure of 3.0 to 3.1 Torr to obtain a 150 to 152° C. fraction. Thus, there was obtained 151.0 g (yield: 82.5%) of the end product as pale yellow crystals. HPLC analysis revealed that purity of the product was 99.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82.5%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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